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Compound of Interest

Compound Name: 5-Methyloxazole

Cat. No.: B009148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyloxazole, focusing on its
chemical identity, structure, and properties. Due to the prevalence of its isomer, 5-
methylisoxazole, in scientific literature, this document will also draw comparisons and provide
data for the isoxazole variant where relevant, while maintaining a primary focus on the 1,3-
oxazole structure as per IUPAC nomenclature.

IUPAC Name and Chemical Structure

The nomenclature of oxazole derivatives can sometimes lead to ambiguity. According to the
International Union of Pure and Applied Chemistry (IUPAC), the parent compound "oxazole"
refers to a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions
1 and 3, respectively. Consequently, the IUPAC name for 5-methyloxazole is 5-methyl-1,3-
oxazole.

The chemical structure of 5-methyl-1,3-oxazole is characterized by a methyl group substituted
at the 5th position of the 1,3-oxazole ring.

Chemical Structure of 5-methyl-1,3-oxazole:

Caption: 2D structure of 5-methyl-1,3-oxazole.

Physicochemical Properties
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Quantitative data for 5-methyl-1,3-oxazole is limited in publicly available databases. The
following table summarizes computed and available experimental properties. For comparison,
data for the more extensively studied isomer, 5-methylisoxazole (5-methyl-1,2-oxazole), is also

included.
Property 5-methyl-1,3-o0xazole >-methylisoxazole (5-
methyl-1,2-oxazole)
Molecular Formula C4HsNO C4HsNO
Molecular Weight 83.09 g/mol 83.09 g/mol
IUPAC Name 5-methyl-1,3-oxazole 5-methyl-1,2-oxazole
CAS Number 66333-88-8 5765-44-6
Boiling Point Not available 122 °C
Density Not available 1.018 g/cm?
Refractive Index Not available n20/D 1.438

Synthesis of 5-Substituted-1,3-Oxazoles

While a specific, detailed experimental protocol for the synthesis of 5-methyl-1,3-oxazole is not
readily available in the surveyed literature, general methods for the synthesis of 5-substituted-
1,3-oxazoles can be applied. One common and versatile method is the Van Leusen reaction.

Van Leusen Oxazole Synthesis (General Protocol)

The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide
(TosMIC) in the presence of a base, typically potassium carbonate, to form the oxazole ring.
For the synthesis of 5-methyl-1,3-oxazole, propanal would be the required aldehyde starting
material.

Reaction Scheme:

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Propanal

Tosylmethyl isocyanide (TosMIC)

Catalyst
Base (e.g., K2CO3) Medium
Solvent (e.g., Methanol)

Click to download full resolution via product page

5-Methyl-1,3-oxazole

Caption: General workflow for the Van Leusen synthesis of 5-methyl-1,3-oxazole.
Experimental Protocol (General Procedure):

e Reaction Setup: To a solution of propanal (1.0 equivalent) in a suitable solvent such as
methanol, add tosylmethyl isocyanide (1.0-1.2 equivalents).

o Addition of Base: Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the
reaction mixture portion-wise with stirring.

o Reaction Conditions: The reaction is typically stirred at room temperature or gently heated
(e.g., to reflux) to drive the reaction to completion. The progress of the reaction should be
monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or
Gas Chromatography (GC).

o Work-up: Upon completion, the reaction mixture is typically quenched with water and
extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

 Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SOa or
MgSOa), filtered, and the solvent is removed under reduced pressure. The crude product can
then be purified by distillation or column chromatography to yield the desired 5-methyl-1,3-
oxazole.
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Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 5-methyl-1,3-
oxazole are not widely published. Researchers synthesizing this compound would need to
perform full characterization. For reference, the following are expected characteristic signals
based on the structure:

'H NMR: Signals corresponding to the methyl protons, and the two protons on the oxazole
ring.

e 13C NMR: Resonances for the methyl carbon and the three carbon atoms of the oxazole ring.
» IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations.

e Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 83.09
g/mol .

Biological and Pharmacological Relevance

The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, being a key
structural component in numerous natural products and synthetic compounds with a wide
range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory,
and anticancer properties.

While specific biological activity data for 5-methyl-1,3-oxazole is scarce, its derivatives are of
significant interest. The methyl group at the 5-position can influence the pharmacokinetic and
pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding
affinity. Therefore, 5-methyl-1,3-oxazole serves as a valuable building block for the synthesis of
novel drug candidates.

For instance, the isoxazole isomer, particularly 3-amino-5-methylisoxazole, is a crucial
intermediate in the synthesis of sulfonamide drugs. This highlights the importance of the
substituted methyl-oxazole/isoxazole core in the development of therapeutics.

Conclusion
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5-Methyl-1,3-0xazole is a heterocyclic compound with potential applications in organic
synthesis and medicinal chemistry. While detailed experimental data for this specific molecule
is limited, its synthesis can be achieved through established methods for 5-substituted
oxazoles, such as the Van Leusen reaction. The oxazole moiety is a well-established
pharmacophore, suggesting that 5-methyl-1,3-oxazole and its derivatives are promising
candidates for further investigation in drug discovery and development programs. It is crucial
for researchers to distinguish this compound from its more commonly cited isomer, 5-
methylisoxazole, to ensure clarity and accuracy in scientific communication. Further research is
warranted to fully characterize the physicochemical properties and explore the potential
biological activities of 5-methyl-1,3-oxazole.

 To cite this document: BenchChem. [In-Depth Technical Guide to 5-Methyloxazole].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009148#5-methyloxazole-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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